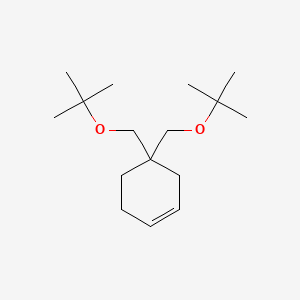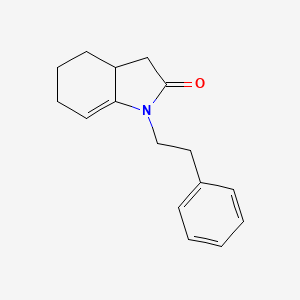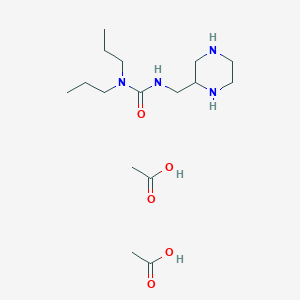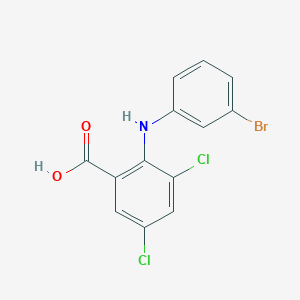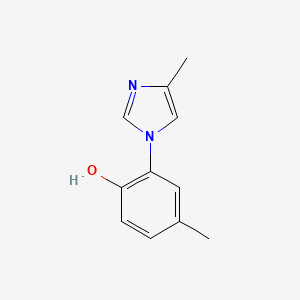
Pyridine, 2,2'-ditellurobis[3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,2’-ditellurobis[3-methyl-] is a unique organotellurium compound that features a pyridine ring substituted with tellurium atoms. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of tellurium atoms in its structure imparts distinctive chemical properties, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-ditellurobis[3-methyl-] typically involves the reaction of 3-methylpyridine with tellurium reagents under controlled conditions. One common method includes the use of tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While industrial-scale production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds, which can be toxic.
化学反応の分析
Types of Reactions: Pyridine, 2,2’-ditellurobis[3-methyl-] undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of the tellurium atoms can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the tellurium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, HNO3, and other oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines in polar solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium derivatives.
科学的研究の応用
Pyridine, 2,2’-ditellurobis[3-methyl-] has several applications in scientific research:
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of novel drugs.
Industry: It may find applications in materials science, particularly in the development of semiconductors and other advanced materials due to the unique properties imparted by tellurium.
作用機序
The mechanism by which Pyridine, 2,2’-ditellurobis[3-methyl-] exerts its effects involves the interaction of the tellurium atoms with biological molecules. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
Pyridine, 2,2’-dithiobis[3-methyl-]: Similar structure but with sulfur atoms instead of tellurium. It has different reactivity and biological activity.
Pyridine, 2,2’-diselenobis[3-methyl-]: Contains selenium atoms, which also impart unique properties but differ from tellurium in terms of reactivity and toxicity.
Uniqueness: Pyridine, 2,2’-ditellurobis[3-methyl-] is unique due to the presence of tellurium, which is less commonly studied compared to sulfur and selenium
特性
CAS番号 |
505904-78-9 |
|---|---|
分子式 |
C12H12N2Te2 |
分子量 |
439.4 g/mol |
IUPAC名 |
3-methyl-2-[(3-methylpyridin-2-yl)ditellanyl]pyridine |
InChI |
InChI=1S/C12H12N2Te2/c1-9-5-3-7-13-11(9)15-16-12-10(2)6-4-8-14-12/h3-8H,1-2H3 |
InChIキー |
BOJSUYRIOQBVKH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)[Te][Te]C2=C(C=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


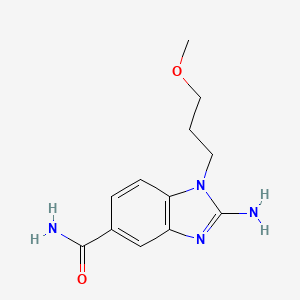
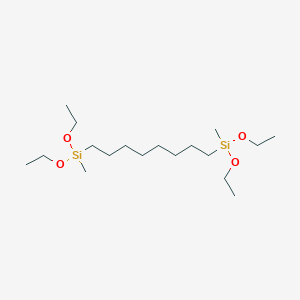
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
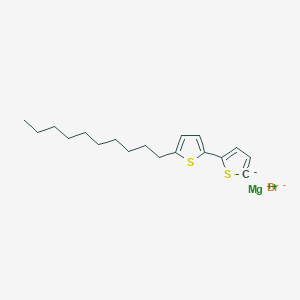
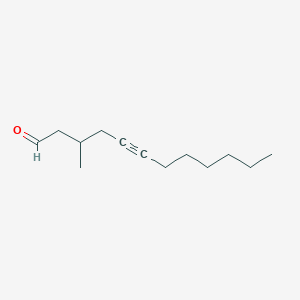
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
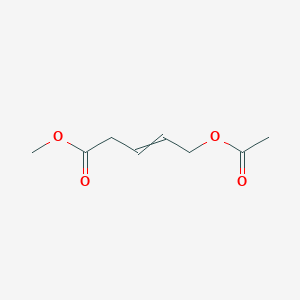
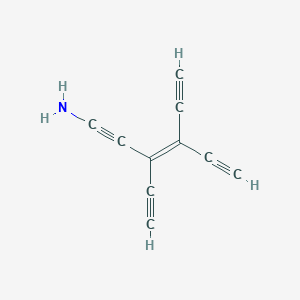
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
